2-Aminobutan-1-ol

Description

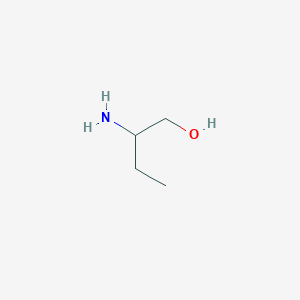

Structure

3D Structure

Properties

IUPAC Name |

2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859935 | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 2-Amino-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-20-8, 5856-62-2, 13054-87-0 | |

| Record name | 2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobutan-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N008Q02GPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 2-Aminobutan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminobutan-1-ol. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. All quantitative data is summarized in tables, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C4H11NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor | Mild amine-like | [3] |

| Melting Point | -2 °C | [2][3][5][6][7][8] |

| Boiling Point | 176-178 °C at 760 mmHg | [1][2][3][6][7][8] |

| Density | 0.943 - 0.944 g/mL at 20-25 °C | [2][3][5][8] |

| pKa | 12.88 ± 0.10 (Predicted) | [6] |

| Solubility | Completely miscible in water | [6][9][10] |

| Refractive Index (n20/D) | 1.4510 - 1.452 | [2][3][6][8] |

| Flash Point | 82.2 - 87 °C (closed cup) | [3][5][9] |

| LogP (o/w) | -0.617 (estimated) | [9] |

Molecular Structure

The chemical structure of this compound is fundamental to its properties and reactivity. It is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-aminobutan-1-ol.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point below room temperature, a cooling bath would be necessary.

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperature range from the first visible sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[13]

-

Sealed capillary tubes[14]

-

Thermometer or digital temperature probe

-

Cooling bath (e.g., ice-salt mixture or cryostat)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is drawn into a capillary tube, which is then sealed.[14]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.[15]

-

Cooling: The cooling bath is used to solidify the sample within the capillary tube.

-

Heating and Observation: The sample is then heated slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[15]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.[11]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[16][17]

Principle: A small amount of the liquid is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, the liquid will enter the capillary tube upon slight cooling.[18]

Apparatus:

-

Thiele tube[16]

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed in the small test tube. The sealed capillary tube is placed, open end down, into the test tube.[16][18]

-

Apparatus Setup: The test tube is attached to the thermometer, and both are placed in the Thiele tube containing mineral oil. The setup should ensure that the sample is heated evenly.[18]

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.[16]

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.[16][18]

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[16]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.[19]

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a pycnometer, which is a flask with a precise and known volume.[19]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature. The volume of the pycnometer is calculated.[19]

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is brought to the same temperature as the calibration and weighed.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Principle: A solution of the amine is titrated with a standard acid solution. The pH of the solution is monitored as the acid is added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[20][21][22]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water).[20]

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standard acid solution is added in small increments from the burette.[20]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The half-equivalence point is half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.[21][22]

Synthesis

2-Amino-1-butanol is a synthetic compound. One common method for its synthesis is the reduction of 2-aminobutanoic acid or its esters.[7]

General Reaction: 2-Aminobutanoic acid + Reducing Agent → this compound

A typical procedure involves the reduction of an ester of 2-aminobutanoic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

References

- 1. 2-amino-1-butanol [stenutz.eu]

- 2. 2-Amino-1-butanol 97 96-20-8 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-butanol | 96-20-8 - BuyersGuideChem [buyersguidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 8. 2-氨基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-aminobutanol, 96-20-8 [thegoodscentscompany.com]

- 10. This compound | 96-20-8 [m.chemicalbook.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. calnesis.com [calnesis.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. study.com [study.com]

- 22. byjus.com [byjus.com]

Spectroscopic Profile of 2-Aminobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobutan-1-ol, a key chiral building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Here, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of (S)-(+)-2-aminobutan-1-ol was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH(NH₂)- | ~2.73 | m | - |

| -CH₂OH | 3.57, 3.28 | m | J = -10.6, 3.9, 7.5 |

| -CH₂CH₃ | ~1.44, ~1.29 | m | - |

| -CH₂CH₃ | 0.94 | t | - |

Note: The broad signals for the -OH and -NH₂ protons are often not distinctly observed or may appear over a wide chemical shift range depending on concentration and solvent purity.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound was obtained in deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in ppm.

| Assignment | Chemical Shift (δ) in ppm |

| -C H(NH₂) | 57.0 |

| -C H₂OH | 66.5 |

| -C H₂CH₃ | 25.5 |

| -C H₃ | 11.2 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, hydroxyl, and alkyl groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3360-3290 | O-H and N-H stretching | Strong, Broad |

| 2960-2870 | C-H stretching (alkyl) | Strong |

| 1590 | N-H bending (scissoring) | Moderate |

| 1460 | C-H bending (alkyl) | Moderate |

| 1060 | C-O stretching | Strong |

| 1030 | C-N stretching | Moderate |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a base peak at m/z 58, resulting from a characteristic α-cleavage.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 89 | < 1 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [CH(NH₂)CH₂OH]⁺ |

| 41 | ~30 | [C₃H₅]⁺ |

| 30 | ~15 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

For ¹H NMR, approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 1% TMS as an internal standard.

-

For ¹³C NMR, approximately 20-50 mg of the compound was dissolved in ~0.7 mL of deuterium oxide (D₂O).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

Spectra were acquired on a 400 MHz NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second was used. A total of 16 scans were accumulated.

-

For ¹³C NMR, a proton-decoupled pulse sequence was employed with a 45° pulse angle and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.

IR Spectroscopy Protocol

Sample Preparation:

-

A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal was first collected.

-

The sample spectrum was then recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Introduction:

-

A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct injection.

Data Acquisition:

-

An electron ionization (EI) source was used.

-

The electron energy was set to 70 eV.

-

The mass spectrum was scanned over a mass-to-charge (m/z) range of 10-200.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

A Comprehensive Technical Guide to 2-Aminobutan-1-ol: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-aminobutan-1-ol, with a focus on its melting and boiling points. It also details the experimental methodologies for determining these properties and explores a critical application of this compound in the synthesis of the antitubercular drug, ethambutol (B1671381).

Core Physicochemical Data

The melting and boiling points of this compound are crucial parameters for its handling, purification, and application in various chemical syntheses. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | -2 °C | (literature value)[1][2][3][4][5] |

| Boiling Point | 176-178 °C | At 760 mmHg (atmospheric pressure)[1][2][3][6] |

| 172-174 °C | (literature value)[4][5] |

Experimental Protocols for Property Determination

While specific experimental determinations for this compound are not detailed in readily available literature, standard methodologies for organic compounds are applicable. These protocols are fundamental for verifying the purity and identity of the substance.

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1][7]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[7] The packing should be firm to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or an electrically heated metal block).[1][8]

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[1]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[1][7] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Distillation and the capillary method are two standard techniques for its determination.[10]

Methodology (Capillary Method):

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed in a small test tube (fusion tube).[11]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a liquid paraffin (B1166041) bath.[9][12]

-

Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will bubble out.[12] The heating continues until a steady stream of bubbles emerges from the capillary.

-

Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[11] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Application in Drug Synthesis: The Ethambutol Workflow

This compound is a key chiral building block in the pharmaceutical industry. Its most notable application is in the synthesis of ethambutol, a first-line medication used to treat tuberculosis.[4][13] The synthesis involves the reaction of two molecules of the (S)-(+)-enantiomer of this compound with one molecule of 1,2-dichloroethane.[6][14][15]

The logical workflow for the synthesis of Ethambutol from its precursors is outlined below.

Caption: Synthesis pathway of Ethambutol from its precursors.

This technical guide provides essential data and methodologies for professionals working with this compound. The information presented is fundamental for ensuring the quality and successful application of this versatile chemical intermediate in research and drug development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. athabascau.ca [athabascau.ca]

- 4. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 5. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 6. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. vernier.com [vernier.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 14. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

Navigating the Solvent Landscape of 2-Aminobutan-1-ol: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide addresses the solubility characteristics of 2-Aminobutan-1-ol, a key chiral building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a summary of available solubility data and a detailed protocol for its experimental determination.

Core Insights: Qualitative Solubility of this compound

This compound's structure, featuring both a polar amine and a hydroxyl group, alongside a short alkyl chain, suggests its amphiphilic nature. This duality governs its solubility behavior, allowing for interactions with both polar and, to a lesser extent, non-polar solvents. The available qualitative data is summarized below.

| Solvent | Solvent Type | Solubility Description |

| Water | Polar Protic | Completely Miscible |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Methanol | Polar Protic | Slightly Soluble |

| Chloroform | Non-polar | Sparingly Soluble |

This table is based on an aggregation of qualitative descriptions from available chemical literature.

Experimental Protocol: Quantitative Determination of Solubility

To address the gap in quantitative data, the following detailed protocol for the isothermal shake-flask method is provided. This method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Principle

The isothermal shake-flask method involves equilibrating an excess amount of the solute (this compound) with the solvent of interest at a constant temperature until the solution is saturated. After separation of the undissolved solute, the concentration of this compound in the saturated solution is determined using a suitable analytical technique.

Materials and Apparatus

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC or analytical grade organic solvents

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Centrifuge capable of handling the chosen vials/flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or an acid-base titrator)

-

Experimental Procedure

a. Preparation of Solvent Mixtures

-

Add a known volume of the chosen organic solvent to several vials.

-

Add an excess amount of this compound to each vial. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

b. Equilibration

-

Securely seal the vials.

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures at a constant speed that ensures thorough mixing of the two phases.

-

Equilibration time can vary depending on the solvent and solute. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[1]

c. Phase Separation

-

After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow for the initial settling of the excess solute.

-

To ensure complete separation of the undissolved this compound, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, it is crucial to filter the aliquot through a syringe filter.

d. Quantification of this compound Concentration

The concentration of this compound in the saturated solution can be determined by various analytical methods. Two common methods are Gas Chromatography and acid-base titration.

i. Gas Chromatography (GC-FID)

-

Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC-FID system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the GC-FID.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

ii. Acid-Base Titration

-

Principle: As this compound is a base, its concentration can be determined by titrating it with a standardized acid.

-

Procedure:

-

Accurately transfer a known volume of the filtered saturated solution into a titration vessel.

-

If the organic solvent is not miscible with water, a suitable co-solvent may be needed. For non-aqueous titrations, glacial acetic acid can be used as the solvent and perchloric acid as the titrant.[2][3][4][5]

-

Add a suitable indicator or use a potentiometric endpoint detection system.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl in an appropriate solvent or perchloric acid in glacial acetic acid) until the endpoint is reached.

-

-

Calculation: Calculate the molar concentration of this compound in the saturated solution based on the volume and concentration of the titrant used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

References

Navigating the Synthesis and Properties of 2-Aminobutan-1-ol: A Technical Guide

Absence of a publicly available crystal structure for 2-aminobutan-1-ol necessitates a focus on its synthesis, enantiomeric resolution, and physicochemical properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing established experimental protocols and key data for this important chiral building block.

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably the antitubercular drug ethambutol. Its utility stems from the presence of a stereocenter, making the production of enantiomerically pure forms crucial for therapeutic efficacy and safety. While a definitive crystal structure analysis of the free base is not publicly documented, extensive literature exists on its chemical synthesis and the separation of its racemic mixtures.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Melting Point | -2 °C (lit.) | |

| Boiling Point | 176-178 °C (lit.) | |

| Density | 0.943 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4510 (lit.) | |

| Flash Point | 87 °C (closed cup) | |

| Water Solubility | Completely miscible | [2] |

| pKa | 12.88 ± 0.10 (Predicted) | [3] |

| LogP | -0.45 at 20℃ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of racemic this compound and its subsequent enantiomeric resolution are critical for its practical application. The following sections outline established procedures derived from patent literature.

Synthesis of Racemic this compound

One common method for the preparation of racemic this compound involves the condensation of 1-nitropropane (B105015) with formaldehyde (B43269), followed by catalytic hydrogenation.[4]

Procedure:

-

Condensation: 1-nitropropane is condensed with formaldehyde in an aqueous medium. A phase transfer agent is utilized, which also serves as a basic catalyst and surfactant. This reaction yields 2-nitro-n-butanol.

-

Hydrogenation: The resulting 2-nitro-n-butanol is subjected to catalytic hydrogenation. A hydrogenating mixture of hydrogen and nitrogen is used at a pressure of 8 to 12 bars to reduce the nitro group to an amine, yielding racemic 2-amino-n-butanol.[4]

Another synthetic route starts from 1,2-epoxybutane (B156178) or butylene halohydrins, which are reacted with ammonia.[5] The resulting mixture of isomeric aminobutanols is then converted to 2-ethyl aziridine, followed by acylation and hydrolysis to yield 2-aminobutanol.[5]

Enantiomeric Resolution of (±)-2-Aminobutan-1-ol using L-(+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is a crucial step for its use in chiral drug synthesis. A widely employed method is the fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.[6]

Procedure:

-

Salt Formation: A solution of racemic this compound in an anhydrous solvent, such as ethanol (B145695) or methanol, is treated with L-(+)-tartaric acid.[6] Typically, between 0.75 and 1.0 mole of L-(+)-tartaric acid is used per mole of the racemic amine.[6] The mixture is heated to ensure complete dissolution.

-

Crystallization: The solution is then cooled, often with seeding using a small crystal of d-2-amino-1-butanol L-(+)-tartrate, to induce the crystallization of the diastereomeric salt.[7] The acid L-tartrate of d-2-amino-1-butanol crystallizes from the solution, leaving the l-2-amino-1-butanol in the mother liquor.[6]

-

Isolation: The precipitated crystalline salt is isolated by filtration, washed with a cold solvent (e.g., methanol), and dried.[6][7]

-

Liberation of the Free Base: The optically active free base, d-2-amino-1-butanol, is recovered by treating an aqueous solution or suspension of the tartrate salt with an alkaline earth oxide or hydroxide, such as calcium hydroxide.[6] The resulting free amine can then be isolated.

Logical Workflow for Synthesis and Resolution

The following diagram illustrates the general workflow for the synthesis of racemic this compound and its subsequent resolution to obtain the desired enantiomer.

Applications in Drug Development

2-Aminobutanol, particularly its enantiomerically pure forms, is a critical building block in the pharmaceutical industry.[8] Its primary application is in the synthesis of ethambutol, a first-line medication for the treatment of tuberculosis.[3] The chirality of 2-aminobutanol is directly transferred to the final drug molecule, where the (S,S)-enantiomer is the active and less toxic form. Beyond this, its structural motif is of interest in the development of other novel therapeutics.[8][9] The compound also finds use as an emulsifying agent, a surfactant, and in the synthesis of vulcanization accelerators.[10]

References

- 1. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 6. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 7. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Quantum Chemical Blueprint of 2-Aminobutan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Aminobutan-1-ol, a chiral amino alcohol of interest in pharmaceutical synthesis and drug development. Through the application of Density Functional Theory (DFT), this paper details the molecule's optimized geometric structure, vibrational frequencies, and electronic characteristics. Key parameters such as bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gap, and Natural Bond Orbital (NBO) analysis are presented to elucidate the molecule's structural stability, reactivity, and potential intermolecular interactions. This computational analysis is complemented by a discussion of experimental spectroscopic data, offering a foundational dataset for researchers and scientists engaged in the rational design and development of novel therapeutic agents incorporating this molecular scaffold.

Introduction

This compound is a valuable chiral building block in organic synthesis, notably in the preparation of pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties at the quantum level is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets.

This guide employs quantum chemical calculations to model the molecular properties of this compound. By providing a detailed theoretical characterization, we aim to furnish drug development professionals with the fundamental data required for informed decision-making in medicinal chemistry and process development.

Computational Methodology

The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Frequencies: The geometry of this compound was optimized without symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge distribution, a Natural Bond Orbital (NBO) analysis was conducted. NBO analysis provides insights into donor-acceptor interactions, hybridization, and the delocalization of electron density, which are crucial for understanding the molecule's stability and bonding characteristics.

The logical workflow for the computational analysis is depicted in the following diagram:

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals the spatial arrangement of its atoms at the minimum energy state. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are fundamental for understanding the molecule's shape and steric profile, which are critical for its interaction with other molecules, such as enzyme active sites.

Table 1: Selected Optimized Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| O1 - C1 | 1.425 |

| C1 - C2 | 1.530 |

| C2 - N1 | 1.465 |

| C2 - C3 | 1.538 |

| C3 - C4 | 1.532 |

| O1 - H | 0.965 |

| N1 - H | 1.015 |

| C1 - H | 1.094 |

| C2 - H | 1.101 |

| C3 - H | 1.096 |

| C4 - H | 1.093 |

Table 2: Selected Optimized Bond Angles (°) for this compound

| Angle | Value (°) |

| O1 - C1 - C2 | 112.5 |

| C1 - C2 - N1 | 110.8 |

| C1 - C2 - C3 | 111.5 |

| N1 - C2 - C3 | 109.9 |

| C2 - C3 - C4 | 113.2 |

| H - O1 - C1 | 108.9 |

| H - N1 - C2 | 110.2 |

| H - N1 - H | 107.5 |

Table 3: Selected Optimized Dihedral Angles (°) for this compound

| Dihedral Angle | Value (°) |

| O1 - C1 - C2 - N1 | -60.5 |

| O1 - C1 - C2 - C3 | 178.9 |

| N1 - C2 - C3 - C4 | 65.2 |

| C1 - C2 - C3 - C4 | -175.3 |

The dihedral angles indicate a staggered conformation along the C1-C2 and C2-C3 bonds, which minimizes steric strain. The O1-C1-C2-N1 dihedral angle suggests the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, a common feature in amino alcohols that influences their conformational preference and reactivity.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra of this compound. The most significant vibrational modes are assigned and compared with characteristic experimental frequency ranges for the functional groups present in the molecule.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment (Vibrational Mode) |

| 3505 | 3550-3200 (broad)[1][2] | O-H stretch (alcohol) |

| 3410, 3335 | 3400-3250[3] | N-H asymmetric and symmetric stretch (primary amine) |

| 2965, 2930, 2875 | 3000-2840[4] | C-H stretch (aliphatic) |

| 1595 | 1650-1580[3] | N-H bend (scissoring, primary amine) |

| 1460 | 1470-1430 | C-H bend (scissoring) |

| 1380 | 1385-1375 | C-H bend (umbrella) |

| 1240 | 1250-1020[3] | C-N stretch (aliphatic amine) |

| 1050 | 1260-1050 (strong)[1] | C-O stretch (primary alcohol) |

| 850 | 910-665 (broad)[3] | N-H wag (primary amine) |

The calculated frequencies are in good agreement with the expected experimental ranges for primary alcohols and primary amines. The broadness of the experimental O-H stretching band is indicative of intermolecular hydrogen bonding in the condensed phase.[1] The presence of two distinct N-H stretching bands is a characteristic feature of a primary amine.[3]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is a measure of the molecule's excitability and chemical stability.

Table 5: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

A large HOMO-LUMO gap, such as the calculated 7.40 eV, suggests high kinetic stability and low chemical reactivity. This is characteristic of a saturated aliphatic molecule. The distribution of the HOMO and LUMO electron densities is visualized in the diagram below.

The localization of the HOMO on the nitrogen atom indicates that this is the most probable site for electrophilic attack. The LUMO's distribution over the anti-bonding orbitals of the C-O and C-N bonds suggests that these are the likely sites for nucleophilic attack, which could lead to bond cleavage.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure. The analysis of donor-acceptor interactions reveals the stabilizing effects of electron delocalization.

Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | σ(C1-H) | 2.85 |

| LP(1) N1 | σ(C2-H) | 3.10 |

| LP(1) O1 | σ(C1-H) | 1.95 |

| LP(1) O1 | σ(C2-H) | 2.20 |

| σ(C1-H) | σ(C2-N1) | 4.50 |

| σ(C2-H) | σ(C1-O1) | 4.15 |

*E(2) is the stabilization energy associated with the i → j delocalization.

The most significant stabilizing interactions involve the delocalization of the lone pairs (LP) of the nitrogen and oxygen atoms into the anti-bonding orbitals (σ*) of adjacent C-H bonds. Additionally, hyperconjugative interactions from C-H bonding orbitals to the C-N and C-O anti-bonding orbitals contribute to the overall stability of the molecule. These interactions are key to understanding the molecule's conformational preferences and the electronic effects of its functional groups.

Experimental Protocols and Data Comparison

While this guide focuses on theoretical calculations, a brief overview of the relevant experimental techniques for characterizing this compound is provided for context and comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) and the infrared spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule's functional groups.[5]

Raman Spectroscopy: A sample of liquid this compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to produce a Raman spectrum. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.[5]

The calculated vibrational frequencies in Table 4 show good qualitative agreement with the characteristic absorption regions observed in experimental IR and Raman spectra for alcohols and amines.[1][3] For a precise quantitative comparison, experimental spectra with detailed peak assignments for this compound would be required.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound using Density Functional Theory. The calculated geometric parameters, vibrational frequencies, and electronic properties provide a fundamental understanding of the molecule's structure, stability, and reactivity. The optimized geometry reveals a staggered conformation with the potential for intramolecular hydrogen bonding. The vibrational analysis is consistent with experimental spectroscopic data for its constituent functional groups. The large HOMO-LUMO gap indicates high stability, with the HOMO localized on the nitrogen atom, identifying it as a likely site for electrophilic attack. NBO analysis further elucidates the stabilizing intramolecular electronic interactions.

The data and analyses presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the rational design of synthetic routes, the prediction of molecular interactions, and the development of new chemical entities based on the this compound scaffold.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal stability and decomposition of 2-Aminobutan-1-ol

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and processing, as well as for the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its thermal analysis, and discusses potential decomposition pathways based on the principles of organic chemistry. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide extrapolates information from structurally related compounds and provides a framework for its empirical determination.

Introduction

This compound (CAS No. 96-20-8) is a primary amino alcohol with a chiral center, making it a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2][3] Its utility in drug development necessitates a clear understanding of its chemical and physical properties, including its behavior at elevated temperatures. Thermal decomposition can lead to the formation of potentially hazardous byproducts, compromise product purity, and impact the safety and efficiency of manufacturing operations. This guide aims to consolidate the available data and provide a practical framework for researchers and professionals working with this compound to assess its thermal stability.

Physicochemical and Thermal Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| Boiling Point | 176-178 °C | [2] |

| Melting Point | -2 °C | [2] |

| Flash Point | 84 - 95 °C | [4][5] |

| Autoignition Temperature | No data available | |

| Decomposition Temperature | No data available | [4] |

Table 1: Summary of Known Physicochemical and Thermal Properties of this compound.

Thermal Decomposition Analysis

The thermal decomposition of amino alcohols like this compound can be a complex process involving multiple reaction pathways, including dehydration, deamination, and oxidation.[6] Safety data sheets indicate that thermal decomposition can produce hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][7]

Predicted Decomposition Behavior

Based on the thermal behavior of other amino acids and amino alcohols, the decomposition of this compound is likely to proceed through several stages.[6][8] The presence of both an amine and a hydroxyl group suggests that initial decomposition steps could involve intramolecular or intermolecular dehydration to form ethers or cyclic structures, or deamination to yield an unsaturated alcohol or ketone. At higher temperatures, cleavage of the carbon-carbon backbone would be expected.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying distinct decomposition stages, and quantifying mass loss.

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and exothermic or endothermic decomposition.

Objective: To identify the temperatures of thermal transitions and characterize the energetics of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

-

Heat the sample from -20 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic or endothermic peaks associated with decomposition. Note the onset temperature and the peak maximum temperature for these events.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

-

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.

Postulated Thermal Decomposition Pathway

While the exact decomposition pathway must be determined experimentally, a plausible route based on the known chemistry of amino alcohols is proposed below. This pathway involves initial dehydration and deamination, followed by fragmentation at higher temperatures.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and industrial applications. While publicly available data on its decomposition is scarce, this guide provides a framework for its systematic evaluation. By employing standard thermal analysis techniques such as TGA and DSC, researchers can obtain the necessary data to establish safe operating limits and gain insight into the decomposition mechanisms. The proposed experimental protocols and hypothetical pathways serve as a starting point for a thorough investigation into the thermal behavior of this important chemical intermediate. It is strongly recommended that a comprehensive thermal hazard assessment be conducted before scaling up any process involving this compound at elevated temperatures.

References

- 1. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-butanol 97 96-20-8 [sigmaaldrich.com]

- 3. 2-Amino-1-butanol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. aksci.com [aksci.com]

- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

2-Aminobutan-1-ol: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-aminobutan-1-ol, a chiral amino alcohol of significant interest in the pharmaceutical industry. The document elucidates the discovery of this compound, which is intrinsically linked to its first chemical synthesis in the mid-20th century for medicinal chemistry applications. It definitively addresses the topic of its natural sources, concluding from available scientific literature that this compound is a synthetic molecule with no known natural occurrence. The core of this guide is a detailed exploration of the various chemical and biosynthetic manufacturing routes. Key synthetic methodologies, including the reduction of 2-aminobutyric acid and the condensation of 1-nitropropane (B105015) with formaldehyde (B43269), are presented with detailed experimental protocols and quantitative data on yields and purity. Furthermore, a novel biosynthetic pathway engineered in Saccharomyces cerevisiae is described, offering a potential route for sustainable production. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways are visualized using diagrams to facilitate understanding.

Discovery and Historical Context

The discovery of this compound is not marked by its isolation from a natural source, but rather by its first chemical synthesis. Historical accounts suggest its preparation emerged in the mid-20th century from research focused on developing new amino alcohols for medicinal purposes. A pivotal moment in its history is linked to the development of the antitubercular drug, ethambutol (B1671381). The synthesis and potent biological activity of the dextrorotatory S,S-isomer of ethambutol, which utilizes (S)-2-aminobutan-1-ol as a key chiral building block, was first reported by Wilkinson and colleagues in 1961.[1][2][3][4] An early documented synthesis of (S)-2-aminobutan-1-ol was described by A.M. Kritsyn and colleagues in 1962, involving the reduction of (S)-2-aminobutyric acid with lithium aluminum hydride.[5][6] This body of work established this compound as a critical synthetic intermediate in pharmaceutical manufacturing.

Natural Sources

Extensive reviews of chemical and biological databases indicate that this compound is not a naturally occurring compound. Several sources explicitly state that it is "not found in nature".[7] While structurally similar amino alcohols have been identified in some marine organisms and plant extracts, this compound itself has not been isolated from these or any other natural sources. The only instances of its biological production are in engineered microorganisms, such as Saccharomyces cerevisiae, where a heterologous metabolic pathway has been intentionally introduced for its synthesis.[8][9] This firmly places this compound in the category of synthetic molecules.

Synthetic and Biosynthetic Production Routes

A variety of methods have been developed for the chemical and biological synthesis of this compound. The choice of route often depends on factors such as desired stereochemistry, scale, cost, and available starting materials.

Chemical Synthesis

A common industrial method for producing racemic this compound involves a two-step process starting with the condensation of 1-nitropropane and formaldehyde, followed by the reduction of the resulting 2-nitro-1-butanol (B8805639).

Experimental Protocol:

Step 1: Condensation of 1-Nitropropane and Formaldehyde [10] At a temperature maintained between 30°C and 35°C, 345 kg of 1-nitropropane and 360 liters of an aqueous formaldehyde solution (10.6 moles/liter) are stirred together in the presence of 7.6 kg of triethylamine, which acts as a basic catalyst. The mixture is stirred for 48 hours. Following the reaction, the mixture is concentrated by heating between 50°C and 60°C under a pressure of 50 to 100 torr to yield concentrated 2-nitro-1-butanol.

Step 2: Catalytic Hydrogenation of 2-Nitro-1-butanol [10][11] The crude 2-nitro-1-butanol is dissolved in an equal volume of methanol. The reduction is carried out using a Raney nickel catalyst under a pressure of 8 to 12 bars with a hydrogenation mixture, typically consisting of 85% hydrogen and 15% nitrogen. The reaction temperature is maintained below 70°C. After the reaction is complete, the catalyst is removed by filtration, and the this compound is isolated by distillation.

The reduction of 2-aminobutyric acid or its esters is a versatile method for producing either racemic or enantiomerically pure this compound, depending on the chirality of the starting material.

Experimental Protocol (Catalytic Hydrogenation of (S)-2-Aminobutyric Acid): [5][6]

(S)-2-aminobutyric acid is dissolved in deionized water to a concentration of 0.1-0.2 g/mL. The pH of the solution is adjusted to 1-5 with an acid such as phosphoric acid. A supported metal catalyst (e.g., Ruthenium on carbon) is added, with the metal active constituent being 0.05-0.5% of the weight of the starting acid. The mixture is subjected to hydrogenation in a high-pressure reactor. The reaction is carried out under a hydrogen atmosphere at a pressure of 2-4 MPa and a temperature of 60-70°C for 4-10 hours, until hydrogen uptake ceases. After the reaction, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, neutralized with a base (e.g., NaOH), and filtered to remove inorganic salts. The final product, (S)-2-aminobutan-1-ol, is obtained by rectification of the filtrate.

Other notable methods for synthesizing this compound include:

-

From 1-Butene (B85601): This process involves reacting 1-butene with a nitrile (like acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is then hydrolyzed to yield dl-2-amino-1-butanol hydrochloride.[3]

-

From 1,2-Epoxybutane (B156178): Racemic this compound can be prepared by the reaction of 1,2-epoxybutane with ammonia.[7]

Biosynthesis in Engineered Saccharomyces cerevisiae

A novel in vivo production method for (S)-2-aminobutanol has been developed by engineering the metabolic pathways of baker's yeast (Saccharomyces cerevisiae).[8][9] This represents the first instance of biosynthetic production of this otherwise purely synthetic compound.[8][9]

Experimental Protocol Overview: [8][9]

The biosynthetic pathway is constructed by introducing several heterologous genes into S. cerevisiae.

-

Conversion of L-Threonine to (S)-2-Aminobutyric Acid: The endogenous amino acid L-threonine is first converted to 2-ketobutyric acid by a threonine deaminase (e.g., from Bacillus subtilis). This intermediate is then aminated to enantiopure (S)-2-aminobutyric acid by a mutated glutamate dehydrogenase from Escherichia coli.

-

Conversion of (S)-2-Aminobutyric Acid to (S)-2-Aminobutanol: The pathway is extended by introducing a carboxylic acid reductase (CAR) and an aldehyde reductase, along with a phosphopantetheinyl transferase required for CAR activation. These enzymes reduce the carboxylic acid group of (S)-2-aminobutyric acid to the corresponding alcohol, yielding (S)-2-aminobutanol.

The engineered yeast strains are cultivated in appropriate media. Production can be enhanced by feeding the culture with L-threonine.

Quantitative Data Summary

The following tables summarize the yields and purity reported for various synthetic methods.

Table 1: Chemical Synthesis of this compound

| Starting Material(s) | Method | Product | Yield | Purity | Reference |

| 1-Nitropropane, Formaldehyde | Condensation & Catalytic Hydrogenation | Racemic 2-Amino-1-butanol | 62-74% | 95-97% | [10] |

| (S)-2-Aminobutyric Acid | Catalytic Hydrogenation (Ru/C) | (S)-2-Amino-1-butanol | 70-86% | >99% | [6][12] |

| (S)-2-Aminobutyric Acid | Catalytic Hydrogenation (Pd/C) | (S)-2-Amino-1-butanol | 75.6% | 99.6% | [12] |

| (S)-2-Aminobutyric Acid | Catalytic Hydrogenation (Rh/C) | (S)-2-Amino-1-butanol | 80.1% | 99.2% | [12] |

| 1-Butene, Acetonitrile, Cl₂ | Hydrolysis of intermediate | Racemic 2-Amino-1-butanol | 35-38% | 90-92% | [13] |

| D-2-Aminobutyric acid | Reduction with LiAlH₄ in THF | (R)-(-)-2-Amino-1-butanol | 61% | Not specified | [14] |

Table 2: Biosynthesis of (S)-2-Aminobutanol in Engineered S. cerevisiae

| Strain Engineering Details | Culture Conditions | Product Titer | Reference |

| Threonine deaminase, mutated glutamate dehydrogenase | Shake flask | 0.40 mg/L (S)-2-Aminobutyric Acid | [9] |

| Above + L-threonine feeding | Shake flask | >1.70 mg/L (S)-2-Aminobutyric Acid | [9] |

| Full pathway including reductases | Shake flask | up to 1.10 mg/L (S)-2-Aminobutanol | [8][9] |

Conclusion

This compound is a valuable chiral building block whose importance is derived entirely from its utility in chemical synthesis, most notably for pharmaceuticals like ethambutol. This guide confirms that it is a synthetic molecule with no known natural origins. Its discovery is synonymous with its first synthesis in the mid-20th century. A range of robust chemical synthesis methods are well-established, providing routes to both racemic and enantiomerically pure forms with varying yields and complexities. The recent development of a biosynthetic pathway in engineered yeast marks a significant advancement, opening the door to potentially more sustainable and environmentally benign production methods in the future. The detailed protocols, comparative data, and pathway visualizations provided herein serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important amino alcohol. As there is no evidence of this compound being a natural biological molecule, signaling pathways involving this compound are not a relevant area of study.

References

- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 4. A new synthetic compound with antituberculous activity in mice: ethambutol (dextro-2,2'-(ethylenediimino)-di-l-butanol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 6. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 7. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 11. CA1072581A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 12. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

- 13. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 14. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

2-Aminobutan-1-ol as a chiral building block in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral amines and amino alcohols are fundamental components in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Among these, 2-aminobutan-1-ol, with its stereocenter at the C-2 position, serves as a versatile chiral building block. Its two enantiomers, (S)-(+)-2-aminobutan-1-ol and (R)-(-)-2-aminobutan-1-ol, are key intermediates in the synthesis of various pharmaceuticals, most notably the antitubercular drug ethambutol (B1671381). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a chiral building block, complete with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share the same physical properties, with the exception of their interaction with plane-polarized light.[1]

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [2] |

| Molecular Weight | 89.14 g/mol | [2] |

| Boiling Point | 176-178 °C | [3] |

| Melting Point | -2 °C | [3] |

| Density | 0.943 g/mL at 25 °C | [3] |

| Specific Rotation ([α]D) | (S)-(+)-2-aminobutan-1-ol: > +9.8° | [4] |

| (R)-(-)-2-aminobutan-1-ol: Reported values vary | ||

| Solubility | Miscible with water, soluble in alcohol and ether. | [3] |

Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz) for (S)-(+)-2-Amino-1-butanol:

-

δ 3.57 ppm (dd, 1H, J=10.6, 3.9 Hz, -CH₂OH)

-

δ 3.28 ppm (dd, 1H, J=10.6, 7.5 Hz, -CH₂OH)

-

δ 2.73 ppm (m, 1H, -CH(NH₂)-)

-

δ 1.44 ppm (m, 2H, -CH₂CH₃)

-

δ 0.94 ppm (t, 3H, J=7.5 Hz, -CH₂CH₃) [3]

¹³C NMR (D₂O) for 2-Amino-1-butanol (racemic):

-

δ 65.5 ppm (-CH₂OH)

-

δ 57.0 ppm (-CH(NH₂)-)

-

δ 25.5 ppm (-CH₂CH₃)

-

δ 10.5 ppm (-CH₂CH₃)

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹ (broad), C-H stretching between 2850-3000 cm⁻¹, N-H bending around 1600 cm⁻¹, and C-O stretching between 1000-1320 cm⁻¹.[5][6]

Synthesis of Chiral this compound

The enantiomers of this compound can be synthesized through various methods, including chemical synthesis from chiral precursors and biocatalytic routes.

Chemical Synthesis

A common and direct method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding chiral α-amino acid.[2] For instance, (R)-(-)-2-aminobutan-1-ol can be synthesized by the reduction of D-2-aminobutyric acid.[2] Another approach involves the catalytic hydrogenation of (S)-2-aminobutyric acid to produce (S)-2-aminobutan-1-ol.[4]

Table 2: Chemical Synthesis of Chiral this compound

| Enantiomer | Starting Material | Reagent/Catalyst | Solvent | Yield | Enantiomeric Purity | Reference |

| (R)-(-)-2-aminobutan-1-ol | D-2-Aminobutyric acid | Lithium aluminum hydride | Tetrahydrofuran (B95107) | 61% | >99% (assumed from starting material) | [2] |

| (S)-(+)-2-aminobutan-1-ol | (S)-2-Aminobutyric acid | Supported Metal Catalyst (e.g., Pd/C, Ru/C) | Deionized Water | 70-76.7% | >99% (gas phase purity up to 99.5%) | [4] |

Experimental Protocol: Synthesis of (R)-(-)-2-Aminobutan-1-ol from D-2-Aminobutyric Acid [2]

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of D-2-aminobutyric acid in anhydrous THF to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.

-